REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[CH2:4][CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][N:10]([C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[CH2:11][CH2:12]1.[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[C:1]([NH2:2])(=[O:3])[CH2:4][CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1
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Name
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CC(C)(C)OC(=O)N1CCC(CCCC(N)=O)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(CCCC(N)=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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NC(=O)CCCC1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |